N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline
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Overview
Description
N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline is a complex organic compound that features a cyano group, a fluorine atom, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline typically involves multi-step organic reactions. One common approach is to start with the appropriate aniline derivative, which undergoes a series of substitutions and additions to introduce the cyano, fluoro, and imidazole groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of probes for biological imaging and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism by which N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved may include signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aniline derivatives with cyano, fluoro, or imidazole groups. Examples might include:
- N-cyano-2-fluoro-5-methyl-N-[3-(1H-imidazol-1-yl)propyl]aniline
- N-cyano-2-chloro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline .
Uniqueness
What sets N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)-[3-(2-methylimidazol-1-yl)propyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c1-12-4-5-14(16)15(10-12)20(11-17)8-3-7-19-9-6-18-13(19)2/h4-6,9-10H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXPFNXWSTVCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CCCN2C=CN=C2C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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